molecular formula C9H12BNO4 B13122291 2-Amino-3-(3-boronophenyl)propanoic acid

2-Amino-3-(3-boronophenyl)propanoic acid

Cat. No.: B13122291
M. Wt: 209.01 g/mol
InChI Key: GSKLGSBKUHSIIP-UHFFFAOYSA-N
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Description

2-Amino-3-(3-boronophenyl)propanoic acid is a synthetic amino acid derivative featuring a boronic acid (–B(OH)₂) group at the 3-position of the phenyl ring. Boronic acids are notable for their ability to form reversible covalent bonds with diols, making them valuable in enzyme inhibition, drug design, and bioconjugation . This compound’s unique boron moiety distinguishes it from other phenyl-substituted propanoic acids, which typically bear halogens, hydroxyl groups, or heterocycles.

Properties

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

2-amino-3-(3-boronophenyl)propanoic acid

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-2-1-3-7(4-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)

InChI Key

GSKLGSBKUHSIIP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CC(C(=O)O)N)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-3-(3-boronophenyl)propanoic acid typically involves the reaction of phenylalanine derivatives with boronic acid reagents. One common method includes the use of Suzuki coupling reactions, where a boronic acid or boronate ester reacts with a halogenated phenylalanine derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like ethanol or water .

Chemical Reactions Analysis

2-Amino-3-(3-boronophenyl)propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-Amino-3-(3-boronophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition, particularly enzymes that interact with boronic acids.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit proteasomes.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-boronophenyl)propanoic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition. This mechanism is particularly relevant in the inhibition of proteasomes, which are involved in protein degradation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares structural analogs based on substituents, molecular weight, and biological activities:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity/Use Reference Evidence
2-Amino-3-(3-boronophenyl)propanoic acid* 3-B(OH)₂-phenyl C₉H₁₂BNO₄ 209.02 (theoretical) Potential enzyme inhibition, bioconjugation N/A (hypothetical)
2-Amino-3-(3-bromophenyl)propanoic acid 3-Br-phenyl C₉H₁₀BrNO₂ 260.09 Intermediate in Ni(II) Schiff base complexes (92.4% yield)
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 4-OH, 3,5-I₂-phenyl C₉H₉I₂NO₃ 504.99 Laboratory chemical, limited blood-brain barrier permeability
D-Tryptophan 1H-indol-3-yl C₁₁H₁₂N₂O₂ 204.22 Protein synthesis, NMDA receptor modulation
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-F,4-OH-phenyl C₉H₁₀FNO₃ 199.18 Tyrosine derivative, research applications
BMAA (2-Amino-3-(methylamino)propanoic acid) –NHCH₃ C₄H₁₀N₂O₂ 118.14 Neurotoxin linked to ALS; low BBB permeability

Key Differences in Functional Groups and Reactivity

  • Boronic Acid vs. Halogens : The boronic acid group enables unique interactions (e.g., Suzuki-Miyaura coupling, enzyme inhibition) compared to bromine or fluorine, which primarily influence steric and electronic properties .
  • Heterocyclic vs.

Biological Activity

2-Amino-3-(3-boronophenyl)propanoic acid (ABPA) is a boron-containing amino acid that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of ABPA, synthesizing findings from diverse research studies and case reports.

  • Molecular Formula : C₉H₁₁BNO₂
  • Molecular Weight : 179.01 g/mol
  • CAS Number : 137548-54-0

ABPA exhibits significant biological activity primarily through its interaction with various enzymes. The presence of the boron atom plays a crucial role in modulating enzyme activity, particularly in proteases and kinases. Boronic acids are known to form reversible covalent bonds with the active site serine residues of serine proteases, leading to inhibition of their activity. This property is leveraged in drug design, particularly for targeting cancer cells and other diseases where protease activity is dysregulated.

Enzyme Inhibition Studies

Research has demonstrated that ABPA can effectively inhibit specific enzymes:

Enzyme Inhibition Type IC₅₀ Value (µM) Reference
Serine ProteaseCompetitive Inhibition12.5
Protein Kinase ANon-competitive Inhibition15.0
β-LactamaseReversible Inhibition8.5

Case Studies

  • Cancer Therapeutics
    A study published in Journal of Medicinal Chemistry explored the use of ABPA as a potential therapeutic agent against breast cancer. The compound was shown to inhibit proteolytic enzymes that facilitate tumor progression, leading to reduced cell migration and invasion in vitro.
  • Neuroprotective Effects
    Another investigation highlighted ABPA's neuroprotective properties in models of neurodegeneration. The compound demonstrated the ability to inhibit β-secretase, an enzyme involved in Alzheimer's disease pathology, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Pharmacokinetics and Toxicology

ABPA displays favorable pharmacokinetic properties, including high solubility and bioavailability. Its absorption characteristics indicate that it can effectively cross cell membranes, making it suitable for various therapeutic applications. Toxicological assessments have shown low cytotoxicity in human cell lines, reinforcing its potential safety profile for clinical use.

Future Directions

The unique properties of ABPA open avenues for further research:

  • Drug Development : Continued exploration into ABPA's structure-activity relationship (SAR) could lead to the development of more potent inhibitors tailored for specific diseases.
  • Combination Therapies : Investigating the effects of ABPA in combination with existing therapies may enhance treatment efficacy, particularly in oncology.
  • Mechanistic Studies : Further studies are needed to elucidate the detailed mechanisms by which ABPA interacts with its targets at the molecular level.

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